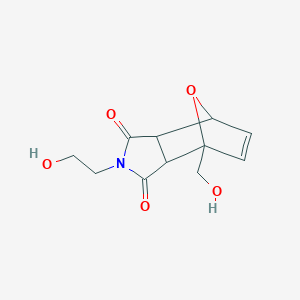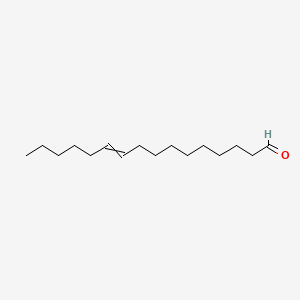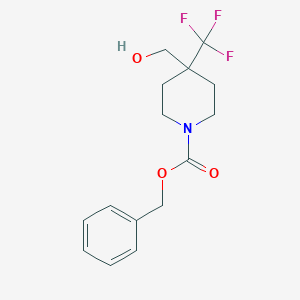![molecular formula C18H17F3O7S B12446492 Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate](/img/structure/B12446492.png)
Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce primary or secondary alcohols .
Scientific Research Applications
Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate: Similar structure but with difluoromethyl instead of trifluoromethyl group.
Ethyl 5-hydroxy-6,10-dimethoxy-2-methyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C18H17F3O7S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 1-hydroxy-3,9-dimethoxy-12-(trifluoromethyl)-7,11-dioxa-13-thiatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene-14-carboxylate |
InChI |
InChI=1S/C18H17F3O7S/c1-4-26-15(22)14-16(23)7-17(29-14,18(19,20)21)28-12-9(16)10(24-2)8-5-6-27-11(8)13(12)25-3/h5-6,14,23H,4,7H2,1-3H3 |
InChI Key |
LMYRAZGVBUDOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(CC(S1)(OC3=C(C4=C(C=CO4)C(=C32)OC)OC)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)

![3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)

![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)


![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)

![4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile](/img/structure/B12446481.png)
![4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B12446486.png)
